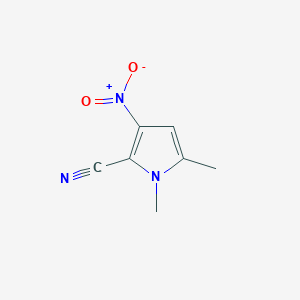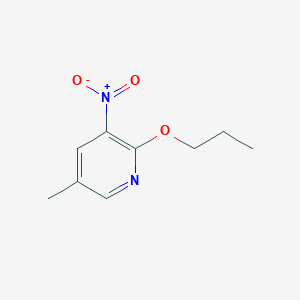
5-Methyl-3-nitro-2-propoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-nitro-2-propoxypyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom This particular compound features a methyl group at the 5-position, a nitro group at the 3-position, and a propoxy group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-nitro-2-propoxypyridine typically involves nitration and alkylation reactions. One common method is the nitration of 5-methyl-2-propoxypyridine using nitric acid. The reaction conditions often include the use of a solvent such as acetic acid or sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Methyl-3-nitro-2-propoxypyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 5-Methyl-3-amino-2-propoxypyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
Oxidation: 5-Carboxy-3-nitro-2-propoxypyridine.
科学研究应用
5-Methyl-3-nitro-2-propoxypyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-Methyl-3-nitro-2-propoxypyridine depends on its specific application and the target molecule. For instance, if used as a precursor in drug synthesis, its mechanism would involve the interaction of its functional groups with biological targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Nitropyridine: Lacks the methyl and propoxy groups, making it less hydrophobic and potentially less reactive in certain chemical reactions.
2-Methoxy-5-nitropyridine: Similar structure but with a methoxy group instead of a propoxy group, which may affect its solubility and reactivity.
5-Methyl-2-nitropyridine: Lacks the propoxy group, which may influence its chemical behavior and applications.
Uniqueness
5-Methyl-3-nitro-2-propoxypyridine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of the nitro group makes it a versatile intermediate for further chemical transformations, while the propoxy group enhances its solubility in organic solvents. The methyl group at the 5-position can influence its reactivity and stability in various chemical reactions.
属性
IUPAC Name |
5-methyl-3-nitro-2-propoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-9-8(11(12)13)5-7(2)6-10-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCYRWRHUHKATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
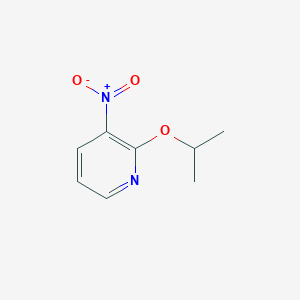
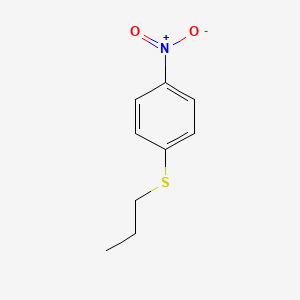
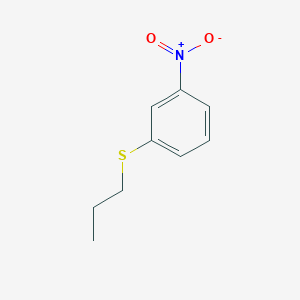
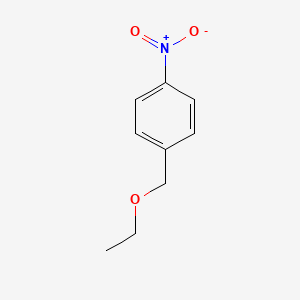

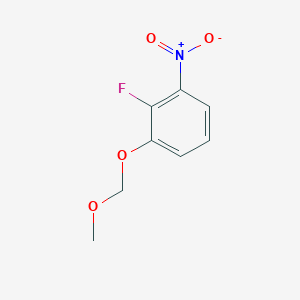
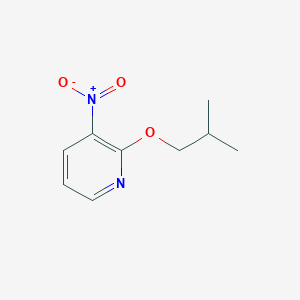
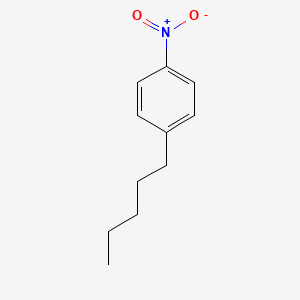

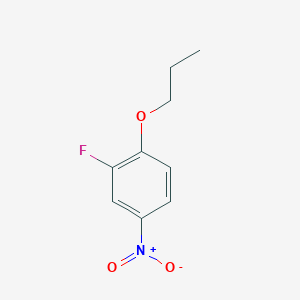
![1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8025913.png)
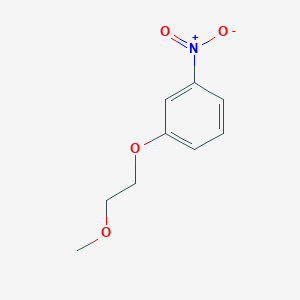
![1-[(Methoxymethoxy)methyl]-3-nitrobenzene](/img/structure/B8025924.png)
